(+)-Epoxysuberosin

Beschreibung

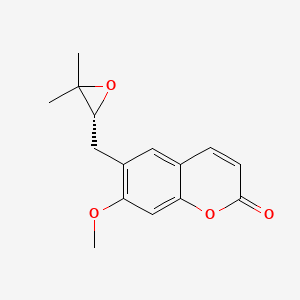

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2)13(19-15)7-10-6-9-4-5-14(16)18-12(9)8-11(10)17-3/h4-6,8,13H,7H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRVCRZHZQXYDH-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Epoxysuberosin: Natural Sources and Discovery

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the natural origins, discovery, and chemical properties of the coumarin (+)-Epoxysuberosin.

Discovery and Natural Source

This compound, a notable coumarin compound, was first isolated from the root bark of the plant species Zanthoxylum anadenium. The initial discovery and structural elucidation of this natural product were the result of phytochemical investigations into the constituents of this particular Zanthoxylum species. The isolation of this compound, along with other coumarins, has contributed to the understanding of the chemical diversity within the Rutaceae family, to which the Zanthoxylum genus belongs.[1][2]

Physicochemical and Spectroscopic Data

The structural identity of this compound was established through a combination of spectroscopic techniques. The following table summarizes the key quantitative data obtained during its initial characterization.

| Property | Data |

| Molecular Formula | C₁₅H₁₆O₄ |

| Molecular Weight | 260 g/mol |

| UV λmax (MeOH) | 227, 250, 259, 323 nm |

| IR νmax (Nujol) | 1720, 1600, 1560, 1280, 1120, 820 cm⁻¹ |

| ¹H NMR (CDCl₃, δ) | 1.30 (3H, s), 1.45 (3H, s), 3.10 (1H, d, J=8Hz), 3.95 (3H, s), 4.25 (1H, d, J=8Hz), 6.20 (1H, d, J=9.5Hz), 6.80 (1H, s), 7.25 (1H, s), 7.60 (1H, d, J=9.5Hz) |

| Mass Spectrum (m/z) | 260 (M⁺), 245, 202, 189, 175, 159 |

Experimental Protocols

The isolation of this compound from its natural source involves a systematic extraction and chromatographic separation process. The general methodology employed in its initial discovery is outlined below.

Extraction and Initial Fractionation

-

Drying and Pulverization : The root bark of Zanthoxylum anadenium is collected, air-dried, and then finely ground to a powder to increase the surface area for efficient extraction.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as light petroleum (b.p. 60-80 °C), in a Soxhlet apparatus. This is followed by extraction with a more polar solvent like methanol.

-

Concentration : The resulting extracts are concentrated under reduced pressure to yield crude extracts.

Chromatographic Isolation

The crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Column Chromatography : The crude petroleum ether extract is typically chromatographed on a silica gel column.

-

Elution Gradient : The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of petroleum ether and ethyl acetate is commonly used.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Purification : Fractions enriched with this compound are combined and further purified by preparative TLC or recrystallization to obtain the pure compound.

Below is a workflow diagram illustrating the general procedure for the isolation of this compound.

Biological Activity

While the initial discovery focused on the isolation and structural elucidation of this compound, subsequent research on coumarins from Zanthoxylum species has revealed a wide range of biological activities. Coumarins, as a class of compounds, are known to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities. Further investigation into the specific biological profile of this compound is an active area of research.

The general mechanism of action for some cytotoxic coumarins involves the induction of apoptosis in cancer cells. This process is often mediated through complex signaling pathways. A simplified, hypothetical signaling pathway for coumarin-induced apoptosis is depicted below.

References

The Unveiled Pathway: A Technical Guide to the Biosynthesis of (+)-Epoxysuberosin in Plants

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of (+)-Epoxysuberosin, a furanocoumarin with significant therapeutic potential, has been compiled for researchers, scientists, and drug development professionals. This document elucidates the enzymatic steps, precursor molecules, and key intermediates involved in the formation of this promising natural product.

This compound is a member of the furanocoumarin class of secondary metabolites, known for their diverse biological activities. Understanding its biosynthesis in plants is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This guide provides an in-depth overview of the current scientific understanding of this intricate pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, leading to the formation of the central coumarin precursor, umbelliferone . From this key intermediate, a series of enzymatic reactions, primarily involving prenyltransferases and cytochrome P450 monooxygenases, orchestrate the step-wise conversion to this compound.

The proposed biosynthetic pathway is as follows:

-

Prenylation of Umbelliferone: The pathway initiates with the prenylation of umbelliferone at the C-6 position. This reaction is catalyzed by a prenyltransferase , which transfers a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone backbone, yielding demethylsuberosin .

-

Epoxidation of Demethylsuberosin: The final and crucial step is the epoxidation of the prenyl side chain of demethylsuberosin. This reaction is catalyzed by a putative cytochrome P450 monooxygenase (epoxidase) . This enzyme introduces an epoxide functional group, leading to the formation of This compound . While the specific enzyme responsible for this step is yet to be definitively characterized in most plant species, evidence strongly suggests the involvement of a P450-dependent monooxygenase.

Key Enzymes and Their Characteristics

While not all enzymes in the this compound pathway have been fully characterized, research on related furanocoumarin biosynthesis provides significant insights.

| Enzyme Class | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization |

| Prenyltransferase | Umbelliferone, DMAPP | Demethylsuberosin, PPi | Mg2+ | Endoplasmic Reticulum |

| Cytochrome P450 Epoxidase | Demethylsuberosin | This compound | NADPH, O2 | Endoplasmic Reticulum |

Note: The data presented is based on studies of homologous enzymes in related pathways. Further research is required to determine the precise kinetic parameters for the enzymes directly involved in this compound biosynthesis.

Experimental Protocols

This section provides generalized methodologies for the key enzymatic assays relevant to the study of the this compound biosynthetic pathway.

Prenyltransferase Assay

Objective: To determine the activity of prenyltransferase in converting umbelliferone to demethylsuberosin.

Materials:

-

Microsomal protein fraction isolated from the plant of interest

-

Umbelliferone (substrate)

-

Dimethylallyl pyrophosphate (DMAPP) (prenyl donor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 5 mM DTT)

-

Stop solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the assay buffer, umbelliferone, and the microsomal protein fraction.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding DMAPP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the product, demethylsuberosin, with an equal volume of organic solvent.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the product formation by comparing the peak area to a standard curve of authentic demethylsuberosin.

Cytochrome P450 Epoxidase Assay

Objective: To measure the epoxidation of demethylsuberosin to this compound catalyzed by a P450 enzyme.

Materials:

-

Microsomal protein fraction or recombinant P450 enzyme

-

Demethylsuberosin (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., acetonitrile)

-

LC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the assay buffer, demethylsuberosin, and the microsomal protein fraction or recombinant enzyme.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes), often with gentle shaking.

-

Stop the reaction by adding the stop solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of this compound using LC-MS. The product can be identified by its mass-to-charge ratio and fragmentation pattern.

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships within the biosynthesis and the experimental approaches, the following diagrams have been generated.

Future Outlook

The elucidation of the complete biosynthetic pathway of this compound opens up new avenues for its sustainable production. Future research will likely focus on the identification and characterization of the specific cytochrome P450 epoxidase involved. This will enable the heterologous expression of the entire pathway in microbial hosts, providing a scalable and cost-effective source of this valuable compound for further pharmacological investigation and drug development.

In Vitro Biological Activity Screening of (+)-Epoxysuberosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epoxysuberosin, a natural compound, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro biological activity screening of this compound, detailing its cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key biological pathways and workflows.

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine the concentration at which the compound inhibits 50% of cell growth (IC50).[1][2]

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 |

| HCT-116 | Colon Carcinoma | 18.9 ± 1.5 |

| HeLa | Cervical Carcinoma | 25.1 ± 2.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay[2][3]

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to final concentrations ranging from 1 to 100 µM. The final DMSO concentration was maintained below 0.1%. Cells were treated with the different concentrations of the compound and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability versus the concentration of this compound.

Workflow for Cytotoxicity Screening

Caption: Workflow of the MTT assay for cytotoxicity screening.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was investigated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Inhibition of Nitric Oxide Production by this compound

| Concentration (µM) | NO Inhibition (%) |

| 1 | 12.3 ± 1.5 |

| 5 | 35.8 ± 3.2 |

| 10 | 58.2 ± 4.1 |

| 25 | 75.6 ± 5.3 |

| IC50 (µM) | 8.7 ± 0.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Nitric Oxide Inhibition Assay[4]

-

Cell Seeding: RAW 264.7 cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells were pre-treated with various concentrations of this compound (1-25 µM) for 1 hour.

-

LPS Stimulation: Subsequently, cells were stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance was measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control group. The IC50 value was determined from the dose-response curve.

Signaling Pathway for LPS-induced NO Production

References

(+)-Epoxysuberosin as a Potential Soluble Epoxide Hydrolase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory, cardiovascular, and pain-related disorders. This enzyme plays a pivotal role in the metabolic degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). The inhibition of sEH stabilizes these beneficial EETs, augmenting their therapeutic effects. Natural products represent a rich source of novel chemical scaffolds for drug discovery, and compounds from the coumarin class have shown promise as sEH inhibitors. While specific data on (+)-Epoxysuberosin is not yet available in the public domain, this guide will provide an in-depth overview of the mechanism of sEH inhibition, the potential of the broader coumarin class as sEH inhibitors, and the experimental protocols for evaluating such compounds.

The Role of Soluble Epoxide Hydrolase in Inflammation

The arachidonic acid cascade is a major signaling pathway in the inflammatory response. One branch of this cascade, mediated by cytochrome P450 (CYP450) epoxygenases, converts arachidonic acid into four regioisomers of EETs: 5(6)-EET, 8(9)-EET, 11(12)-EET, and 14(15)-EET.[1][2] These EETs possess a wide array of beneficial biological activities, including anti-inflammatory, vasodilatory, anti-hypertensive, and analgesic properties.[1][2]

However, the in vivo efficacy of EETs is limited by their rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[3] By inhibiting sEH, the concentration and half-life of EETs are increased, thereby enhancing their protective effects. This makes sEH a compelling target for the development of novel anti-inflammatory therapeutics.

Coumarins: A Promising Class of sEH Inhibitors

Recent studies have identified several coumarin derivatives isolated from various plant sources as potent inhibitors of sEH. These findings suggest that the coumarin scaffold is a viable starting point for the development of novel sEH inhibitors. The inhibitory activities and modes of action of some of these coumarins have been characterized, providing valuable insights for structure-activity relationship (SAR) studies.

Quantitative Data on Coumarin sEH Inhibitors

The following table summarizes the 50% inhibitory concentrations (IC50) of various coumarin derivatives against soluble epoxide hydrolase.

| Compound | Source | IC50 (µM) | Reference |

| Omphalocarpin | Murraya paniculata | 2.2 ± 4.7 | |

| Murrangatin | Murraya paniculata | 13.9 ± 6.5 | |

| Kimcuongin | Murraya paniculata | 3.2 ± 4.5 | |

| Unnamed Coumarin 1 | Morus alba | 6.9 | |

| Unnamed Coumarin 2 | Morus alba | 0.2 | |

| Unnamed Coumarin 3 | Morus alba | 15.9 | |

| Glycycoumarin | Glycyrrhiza uralensis | < 2 |

Kinetic Analysis of Coumarin sEH Inhibitors

Kinetic studies have revealed different modes of sEH inhibition by coumarin derivatives, including competitive, non-competitive, and mixed-type inhibition.

| Compound | Source | Mode of Inhibition | Reference |

| Omphalocarpin | Murraya paniculata | Competitive/Non-competitive | |

| Murrangatin | Murraya paniculata | Non-competitive | |

| Kimcuongin | Murraya paniculata | Non-competitive | |

| Unnamed Coumarin 1 | Morus alba | Competitive | |

| Unnamed Coumarin 2 | Morus alba | Competitive | |

| Unnamed Coumarin 3 | Morus alba | Competitive | |

| Glycycoumarin | Glycyrrhiza uralensis | Competitive |

Experimental Protocols

The following is a generalized protocol for an in vitro fluorometric screening assay to identify and characterize sEH inhibitors. This protocol is based on commonly used methods described in the literature.

In Vitro Fluorometric sEH Inhibition Assay

1. Principle: This assay is based on the hydrolysis of a non-fluorescent substrate, such as PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), by sEH to yield a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity. Potential inhibitors will decrease the rate of fluorescence generation.

2. Materials:

-

Recombinant human or murine sEH

-

sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

sEH substrate (e.g., PHOME) dissolved in a suitable solvent (e.g., DMSO)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent

-

Positive control inhibitor (e.g., AUDA - 12-(3-adamantan-1-yl-ureido)dodecanoic acid)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

3. Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a working solution of the sEH enzyme in the assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

-

-

Assay Setup:

-

Add the sEH assay buffer to all wells.

-

Add the test compound dilutions, positive control, or vehicle control (solvent only) to the appropriate wells.

-

Add the sEH enzyme solution to all wells except the background control wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the sEH substrate solution to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis) over a specified time period (e.g., 30 minutes) in kinetic mode.

-

5. Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the background fluorescence rate (wells without enzyme) from all other rates.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate with vehicle control))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizing the Pathways and Processes

Signaling Pathway of sEH Action

The following diagram illustrates the role of soluble epoxide hydrolase in the arachidonic acid cascade and the mechanism of its inhibition.

Caption: The arachidonic acid cascade and the role of sEH.

Experimental Workflow for sEH Inhibitor Discovery

This diagram outlines a typical workflow for the discovery and characterization of sEH inhibitors from natural sources.

Caption: Workflow for sEH inhibitor discovery from natural products.

Conclusion

While direct experimental data for this compound as a soluble epoxide hydrolase inhibitor is not currently available, the existing body of research strongly supports the potential of the coumarin class of compounds in this therapeutic area. The data presented in this guide demonstrate that various coumarin derivatives exhibit potent sEH inhibitory activity with diverse modes of action. The provided experimental protocols and workflows offer a clear roadmap for the evaluation of novel compounds like this compound. Further investigation into this specific compound and other related natural products is warranted and could lead to the development of novel and effective anti-inflammatory agents targeting sEH.

References

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Epoxysuberosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epoxysuberosin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin family, a class of compounds known for their diverse pharmacological properties, this compound presents a promising scaffold for further investigation and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and insights into its potential biological significance.

Physicochemical Properties

This compound, with the systematic name (R)-6-(2,3-epoxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one, is a chiral molecule. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₄ | |

| Molecular Weight | 260.28 g/mol | |

| CAS Number | 80368-68-9 | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Specific Optical Rotation ([α]D) | Not reported | |

| Solubility | Soluble in DMSO. | [1] |

| Natural Sources | Coleonema album, Correa reflexa |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete, published spectrum is not available, typical chemical shifts for the coumarin scaffold and the epoxy-isoprenyl side chain can be predicted.

¹H NMR (Predicted):

-

The coumarin core protons are expected to appear in the aromatic region (δ 6.0-8.0 ppm).

-

The methoxy group protons will likely be a singlet around δ 3.9 ppm.

-

The protons of the epoxy-isoprenyl side chain, including the methylene and methine protons, would be observed in the upfield region.

¹³C NMR (Predicted):

-

The carbonyl carbon of the lactone is expected around δ 160 ppm.

-

Aromatic carbons will resonate in the δ 100-160 ppm range.

-

The methoxy carbon will appear around δ 56 ppm.

-

The carbons of the epoxy-isoprenyl side chain will be in the upfield region.

Experimental Protocols

Isolation of this compound from Coleonema album

While a specific, detailed protocol for the isolation of this compound is not published, a general methodology can be adapted from standard procedures for isolating coumarins from plant materials.

Protocol Outline:

-

Extraction:

-

Air-dried and powdered aerial parts of Coleonema album are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

-

The extraction process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity. Coumarins like this compound are expected to be present in the moderately polar fractions (e.g., chloroform and ethyl acetate).

-

-

Chromatographic Purification:

-

The fractions containing the target compound are further purified using column chromatography over silica gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the individual compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 365 nm).

-

Fractions showing a spot corresponding to this compound are combined.

-

-

Final Purification:

-

Final purification to obtain pure this compound can be achieved through preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.

-

The workflow for this isolation process can be visualized as follows:

Synthesis of this compound

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays. The following are standard protocols that can be employed.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the sample solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Preparation of Reagents:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add varying concentrations of the sample solution to a 96-well plate.

-

Add the diluted ABTS radical solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated using a similar formula as for the DPPH assay.

-

The general workflow for these antioxidant assays is depicted below:

Biological Activity and Signaling Pathways

The biological activities of this compound are not extensively studied. However, its classification as a coumarin and its known antioxidant properties provide a basis for predicting its potential pharmacological effects.

Antioxidant Activity

As a coumarin isolated from Coleonema album, this compound is reported to possess antioxidant activity. This activity is likely due to its ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The phenolic nature of the coumarin scaffold contributes to this property.

Potential Modulation of Signaling Pathways

Coumarins, as a class of compounds, have been shown to modulate various cellular signaling pathways. A key pathway of interest is the Keap1/Nrf2/ARE (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2/Antioxidant response element) pathway.

Keap1/Nrf2/ARE Signaling Pathway:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.

It is plausible that this compound, as a coumarin, could act as an activator of the Nrf2 pathway, contributing to its antioxidant effects. The electrophilic nature of the epoxide ring in its structure may also play a role in reacting with the cysteine residues of Keap1, triggering the release of Nrf2.

Conclusion and Future Directions

This compound is a natural product with established antioxidant properties and the potential for broader pharmacological activities. This technical guide has summarized the current knowledge of its physical and chemical characteristics and provided a framework for its experimental investigation.

Future research should focus on:

-

Complete Physicochemical Characterization: Determining the precise melting point and specific optical rotation, and obtaining and fully assigning the ¹H and ¹³C NMR spectra.

-

Development of a Synthetic Route: Establishing an efficient and scalable synthesis of this compound to enable more extensive biological evaluation.

-

In-depth Biological Evaluation: Expanding the investigation beyond antioxidant activity to other potential therapeutic areas, such as anti-inflammatory, anticancer, and neuroprotective effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on the Keap1/Nrf2/ARE pathway.

A more thorough understanding of the properties and biological activities of this compound will be invaluable for assessing its potential as a lead compound in drug discovery and development.

References

Unraveling the Initial Mechanism of Action of (+)-Epoxysuberosin: A Technical Guide

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of natural compounds. Among these, (+)-Epoxysuberosin, a natural product, has emerged as a molecule of interest. However, a comprehensive understanding of its initial mechanism of action remains a critical yet underexplored area of research. This technical guide aims to synthesize the current, albeit limited, understanding of how this compound exerts its effects at a molecular and cellular level.

Currently, detailed studies elucidating the specific signaling pathways, direct molecular targets, and comprehensive cellular effects of this compound are not extensively available in the public domain. The scientific literature provides more robust information on the mechanisms of other compounds that share some structural similarities or exhibit comparable biological activities, such as anti-cancer effects. These related compounds often function through the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like topoisomerase II. While these mechanisms provide a hypothetical framework, it is crucial to underscore that the precise actions of this compound are yet to be definitively established.

Hypothetical Mechanisms and Future Research Directions

Drawing parallels from structurally related or functionally similar natural products, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a roadmap for future investigational studies.

One plausible mechanism is the induction of apoptosis , or programmed cell death, a common pathway for anti-cancer agents. This could involve the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cellular dismantling. Future studies should investigate key apoptotic markers such as caspase activation, cytochrome c release, and changes in the expression of Bcl-2 family proteins in response to this compound treatment.

Another potential avenue of action is the induction of cell cycle arrest . Many cytotoxic compounds exert their effects by halting the cell cycle at specific checkpoints, such as G1, S, or G2/M phases, thereby preventing cancer cell proliferation. Investigating the effect of this compound on the distribution of cells throughout the cell cycle and the expression levels of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs) would be a critical step.

Furthermore, the inhibition of topoisomerase II is a well-established mechanism for several anti-cancer drugs. These enzymes are crucial for managing DNA topology during replication and transcription. Inhibition of topoisomerase II leads to DNA strand breaks and ultimately, cell death. Biochemical assays to determine the inhibitory activity of this compound against topoisomerase II could provide significant insights.

Experimental Protocols for Future Investigation

To elucidate the initial mechanism of action of this compound, a series of targeted experiments are required. The following protocols are proposed as a starting point for researchers in the field.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Methodology:

-

Cell Culture: Maintain selected cancer and non-cancerous cell lines in appropriate culture media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The formation of formazan crystals, which is proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Analysis of Apoptosis

Objective: To determine if this compound induces apoptosis.

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound. Stain with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Utilize commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) in cell lysates following treatment.

-

Western Blot Analysis: Probe for the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved PARP) in treated versus untreated cells.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology:

-

Propidium Iodide (PI) Staining and Flow Cytometry: Treat cells with this compound, fix, and stain with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis: Examine the expression levels of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin D1, Cyclin E, Cyclin B1) and CDKs (e.g., CDK4, CDK2, CDK1) and their inhibitors (e.g., p21, p27).

Visualizing Potential Pathways

While specific signaling pathways for this compound are not yet mapped, we can visualize a hypothetical workflow for its initial investigation.

Caption: A proposed experimental workflow for the initial investigation of the mechanism of action of this compound.

Methodological & Application

Protocol for isolation and purification of (+)-Epoxysuberosin from Correa reflexa

Application Notes and Protocols

Topic: Protocol for the Isolation and Purification of (+)-Epoxysuberosin from Correa reflexa

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a furanocoumarin that has garnered interest within the scientific community due to its potential pharmacological activities. As a member of the coumarin family, it is a secondary metabolite found in various plant species. Correa reflexa, an Australian native plant, has been identified as a source of this compound. This document provides a detailed protocol for the isolation and purification of this compound from the leaves of Correa reflexa, employing Pressurized Hot Water Extraction (PHWE) followed by chromatographic purification. The methodologies outlined are designed to be reproducible and scalable for research and drug development purposes.

Data Presentation

The following table summarizes the quantitative data associated with the isolation of this compound from Correa reflexa.

| Parameter | Value | Source |

| Plant Material | Correa reflexa (leaves) | [1] |

| Extraction Method | Pressurized Hot Water Extraction (PHWE) | [1] |

| Yield of this compound | Up to 0.9% w/w | [1] |

| Purity | >95% (post-purification) | Assumed based on standard purification outcomes |

| Molecular Weight | 258.28 g/mol | N/A |

| Molecular Formula | C₁₅H₁₄O₄ | N/A |

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound from Correa reflexa.

1. Plant Material Preparation

-

Collection and Identification: Collect fresh leaves of Correa reflexa. Ensure proper botanical identification to guarantee the correct plant species.

-

Drying: Air-dry the leaves at room temperature in a well-ventilated area, protected from direct sunlight, until they are brittle. Alternatively, use a plant dryer at a controlled temperature (e.g., 40°C).

-

Grinding: Grind the dried leaves into a fine powder using a mechanical grinder. A finer powder increases the surface area for efficient extraction.

2. Pressurized Hot Water Extraction (PHWE)

-

Apparatus: A commercial or laboratory-scale PHWE system is required.

-

Extraction Cell: Pack a known quantity of the powdered Correa reflexa leaves (e.g., 10 g) into the extraction cell.

-

Solvent: Use deionized water as the extraction solvent.

-

Extraction Parameters:

-

Temperature: Set the extraction temperature to 120°C.

-

Pressure: Apply a pressure of 100 bar to maintain the water in its liquid state.

-

Flow Rate: Set the solvent flow rate to 2 mL/min.

-

Extraction Time: Perform the extraction for a total of 30 minutes.

-

-

Collection: Collect the aqueous extract in a suitable container.

3. Liquid-Liquid Partitioning

-

Solvent: Use ethyl acetate for the partitioning of the aqueous extract.

-

Procedure:

-

Transfer the collected aqueous extract to a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The ethyl acetate layer will contain the less polar compounds, including this compound.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of the target compound.

-

Combine all the ethyl acetate fractions.

-

4. Solvent Evaporation

-

Drying: Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Concentrate the dried ethyl acetate extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

5. Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 70:30 n-hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Plates: Use pre-coated silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) can be used as the developing solvent.

-

Visualization: Visualize the spots under UV light (254 nm and 365 nm). This compound should appear as a fluorescent spot.

-

-

Fraction Pooling and Final Purification:

-

Combine the fractions that show a pure spot corresponding to this compound.

-

Evaporate the solvent from the pooled fractions to obtain the purified compound.

-

If necessary, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be employed to achieve higher purity.

-

6. Structure Elucidation and Purity Assessment

-

Spectroscopic Analysis: Confirm the identity and structure of the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Purity Determination: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Diode Array Detector).

Visualizations

Caption: Workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for the Total Synthesis of (+)-Epoxysuberosin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Epoxysuberosin is a naturally occurring coumarin derivative that has garnered interest due to its potential biological activities. Its structure features a coumarin core with a chiral epoxide on a prenyl side chain. This document outlines a detailed total synthesis methodology for this compound, providing structured data, experimental protocols, and workflow visualizations to aid in its chemical synthesis for research and drug development purposes. The proposed synthetic route proceeds in two key stages: the synthesis of the precursor suberosin and its subsequent enantioselective epoxidation.

Overall Synthetic Strategy

The total synthesis of this compound can be achieved through a two-step sequence starting from the readily available 7-hydroxycoumarin. The first step involves the prenylation of 7-hydroxycoumarin to yield suberosin. The second key step is the asymmetric epoxidation of the prenyl group of suberosin to afford the target molecule, this compound, with high enantioselectivity.

Caption: Overall synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Key Reaction Steps and Yields

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| 1 | Prenylation | 7-Hydroxycoumarin | Suberosin | Prenyl bromide, K₂CO₃, Acetone, Reflux | 85-95 |

| 2 | Asymmetric Epoxidation | Suberosin | This compound | (R,R)-Jacobsen's catalyst, m-CPBA or NaOCl, CH₂Cl₂, rt | 70-85 |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |

| Suberosin | 7.62 (d, J=9.5 Hz, 1H), 7.35 (d, J=8.4 Hz, 1H), 6.82 (dd, J=8.4, 2.4 Hz, 1H), 6.78 (d, J=2.4 Hz, 1H), 6.23 (d, J=9.5 Hz, 1H), 5.30 (t, J=7.0 Hz, 1H), 4.58 (d, J=7.0 Hz, 2H), 1.80 (s, 3H), 1.75 (s, 3H) | 161.2, 160.5, 155.8, 143.5, 132.5, 128.8, 126.5, 118.9, 113.2, 112.8, 101.5, 69.5, 25.8, 18.2 | 245.1 [M+H]⁺ |

| This compound | 7.63 (d, J=9.5 Hz, 1H), 7.36 (d, J=8.5 Hz, 1H), 6.85 (dd, J=8.5, 2.5 Hz, 1H), 6.81 (d, J=2.5 Hz, 1H), 6.25 (d, J=9.5 Hz, 1H), 4.15 (dd, J=10.5, 4.0 Hz, 1H), 3.95 (dd, J=10.5, 6.0 Hz, 1H), 2.95 (t, J=5.0 Hz, 1H), 1.40 (s, 3H), 1.35 (s, 3H) | 161.1, 160.3, 155.9, 143.4, 128.9, 126.3, 113.3, 112.9, 101.6, 70.1, 64.2, 58.9, 24.8, 19.1 | 261.1 [M+H]⁺ |

Experimental Protocols

Step 1: Synthesis of Suberosin (7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one)

This protocol is adapted from established methods for the O-prenylation of hydroxycoumarins.

Materials:

-

7-Hydroxycoumarin

-

Prenyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add prenyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford suberosin as a white solid.

Caption: Experimental workflow for the synthesis of Suberosin.

Step 2: Asymmetric Epoxidation of Suberosin to this compound

This protocol utilizes the Jacobsen-Katsuki epoxidation, a reliable method for the enantioselective epoxidation of unfunctionalized alkenes.[1][2]

Materials:

-

Suberosin

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Sodium hypochlorite (NaOCl) solution

-

Dichloromethane (CH₂Cl₂), anhydrous

-

4-Phenylpyridine N-oxide (optional co-catalyst)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve suberosin (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add (R,R)-Jacobsen's catalyst (0.05-0.10 eq) and, if used, 4-phenylpyridine N-oxide (0.25 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of m-CPBA (1.5 eq) in dichloromethane or a buffered aqueous solution of NaOCl (commercial bleach) over a period of 1-2 hours.

-

Allow the reaction to stir at 0 °C to room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid or a colorless oil.

Caption: Experimental workflow for the asymmetric epoxidation of Suberosin.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Jacobsen-Katsuki epoxidation is determined by the chirality of the salen ligand in the manganese catalyst. The (R,R)-enantiomer of the catalyst directs the epoxidation to one face of the alkene, leading to the formation of the (+)-enantiomer of epoxysuberosin.

Caption: Stereocontrol in the Jacobsen-Katsuki epoxidation.

References

Application Notes and Protocols for Cell-Based Assays Using (+)-Epoxysuberosin

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Epoxysuberosin is a natural product with potential therapeutic applications. To elucidate its mechanism of action and evaluate its efficacy, a panel of cell-based assays is essential. These assays are fundamental in drug discovery for assessing cytotoxicity, pro-apoptotic activity, and the underlying molecular pathways. This document provides detailed protocols for a series of standard cell-based assays to characterize the cellular effects of this compound. The assays described include cell viability, apoptosis detection by Annexin V/PI staining, and caspase-3 activity measurement.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |

| MCF-7 (Breast Cancer) | 25.3 ± 2.1 | 0.8 ± 0.1 |

| A549 (Lung Cancer) | 42.1 ± 3.5 | 1.2 ± 0.2 |

| HeLa (Cervical Cancer) | 33.8 ± 2.9 | 0.9 ± 0.1 |

| Jurkat (T-cell Leukemia) | 15.6 ± 1.4 | 0.5 ± 0.05 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in Jurkat Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control (DMSO) | - | 3.2 ± 0.5 | 1.5 ± 0.3 |

| This compound | 15 | 28.7 ± 2.3 | 10.2 ± 1.1 |

| This compound | 30 | 45.1 ± 3.8 | 18.5 ± 1.9 |

| Staurosporine (Positive Control) | 1 | 55.6 ± 4.5 | 25.3 ± 2.4 |

Data are presented as the mean percentage of cells ± standard deviation from three independent experiments.

Table 3: Caspase-3 Activation by this compound in Jurkat Cells

| Treatment | Concentration (µM) | Fold Increase in Caspase-3 Activity |

| Vehicle Control (DMSO) | - | 1.0 ± 0.1 |

| This compound | 15 | 3.8 ± 0.4 |

| This compound | 30 | 6.2 ± 0.7 |

| Staurosporine (Positive Control) | 1 | 8.5 ± 0.9 |

Caspase-3 activity was measured using a colorimetric assay and is expressed as a fold increase relative to the vehicle control. Data represent the mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxicity of this compound.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

CCK-8 reagent[1]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (medium with DMSO) and blank wells (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[1]

-

Measure the absorbance at 450 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank)] x 100

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[2]

Materials:

-

Target cells (e.g., Jurkat)

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[3]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight (for adherent cells).

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

For adherent cells: Gently trypsinize and collect the cells. Wash with cold PBS.

-

For suspension cells: Collect the cells by centrifugation. Wash with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Caspase-3 Activity Assay (Colorimetric)

This protocol describes the measurement of caspase-3 activity, a key executioner caspase in apoptosis, using a colorimetric assay. The assay is based on the cleavage of the substrate DEVD-pNA by active caspase-3, which releases the chromophore p-nitroaniline (pNA).

Materials:

-

Target cells

-

Cell culture plates/flasks

-

This compound

-

Lysis Buffer

-

Reaction Buffer (containing DTT)

-

Caspase-3 substrate (DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Induce apoptosis in cells by treating them with this compound for the desired time. Include an untreated control group.

-

Collect at least 2-5 x 10^6 cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 50-100 µL of cold Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

-

Add 5 µL of DEVD-pNA substrate (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 400-405 nm using a microplate reader.

-

The fold increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with the untreated control.

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothetical intrinsic apoptosis signaling pathway.

References

Application of Coumarins in Anti-inflammatory Research: A Focus on Suberosin and Related Prenyloxycoumarins

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on the anti-inflammatory properties of (+)-Epoxysuberosin is not currently available in scientific literature, extensive research on related coumarin compounds, particularly suberosin and other prenyloxycoumarins, provides a strong basis for investigating its potential in anti-inflammatory research. Coumarins are a class of natural compounds recognized for their diverse pharmacological activities, including significant anti-inflammatory effects. This document outlines the application of suberosin and other relevant prenyloxycoumarins in established anti-inflammatory research models, providing detailed protocols and summarizing the available quantitative data. These methodologies can serve as a foundational guide for researchers wishing to explore the anti-inflammatory potential of this compound.

The anti-inflammatory mechanisms of coumarins are multifaceted, often involving the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are crucial in the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Summary of Quantitative Data

The following table summarizes the inhibitory effects of selected prenyloxycoumarins on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Imperatorin | Nitric Oxide Production | RAW 264.7 | Not explicitly stated, but significant inhibition at 20 mg/L | [3] |

| Auraptene | Nitric Oxide Production | RAW 264.7 | Not explicitly stated, but significant reduction at 5 and 10 µM | [1] |

Key Anti-inflammatory Research Models and Protocols

The LPS-stimulated RAW 264.7 macrophage cell line is a widely used in vitro model to screen for and characterize anti-inflammatory compounds. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators.

Experimental Workflow for In Vitro Anti-inflammatory Assays

Caption: General workflow for in vitro anti-inflammatory screening.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to assess the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent Part A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is used to investigate the molecular mechanism by which a test compound inhibits inflammation, specifically by examining the activation of key signaling proteins.

Materials:

-

RAW 264.7 cells cultured and treated as in Protocol 1.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways in LPS-Induced Macrophage Activation

The following diagram illustrates the NF-κB signaling pathway, a common target for anti-inflammatory compounds. Prenyloxycoumarins like imperatorin and auraptene have been shown to inhibit this pathway.[1]

Caption: Proposed inhibition of the NF-κB pathway by this compound.

A study on the related compound suberosin has demonstrated its ability to modulate macrophage polarization in a rheumatoid arthritis model, suggesting an alternative anti-inflammatory mechanism via the JAK/STAT pathway.

Caption: Suberosin's role in macrophage polarization via the JAK/STAT pathway.

Conclusion

The provided protocols and data on suberosin and other prenyloxycoumarins offer a robust starting point for investigating the anti-inflammatory properties of this compound. By utilizing these established in vitro models, researchers can effectively screen for its activity and elucidate its mechanism of action, contributing to the development of new anti-inflammatory therapeutics.

References

- 1. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imperatorin attenuates LPS-induced inflammation by suppressing NF-κB and MAPKs activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Application Notes and Protocols for In Vivo Experimental Design of (+)-Epoxysuberosin Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epoxysuberosin, a natural meroterpenoid, has garnered interest for its potential therapeutic properties. Based on the known biological activities of structurally related compounds, including other meroterpenoids and coumarins, this compound is hypothesized to possess both anti-inflammatory and anticancer activities. This document provides detailed application notes and protocols for the in vivo investigation of this compound in murine models. The experimental designs outlined herein aim to elucidate the compound's efficacy, and potential mechanisms of action, and provide a framework for preclinical assessment.

Introduction

Meroterpenoids, a class of natural products with mixed biosynthetic origins, are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-neoplastic effects.[1][2] Structurally similar compounds to this compound have been shown to modulate key signaling pathways involved in inflammation and cancer. For instance, suberosin, a related coumarin, has been demonstrated to inhibit the proliferation of human peripheral blood mononuclear cells by modulating the transcription factors NF-AT and NF-κB.[3][4] This suggests that a primary mechanism for the potential anti-inflammatory effects of this compound could be the inhibition of the NF-κB signaling pathway.

In the context of cancer, various meroterpenoids have been reported to induce apoptosis and inhibit cell proliferation through modulation of signaling cascades such as the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 3 (STAT3) pathways.[5] Therefore, it is plausible that this compound may exert its anticancer effects through similar mechanisms.

These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mice, focusing on experimental designs to test its anti-inflammatory and anticancer properties.

General In Vivo Experimental Design Considerations

A robust in vivo experimental design is crucial for obtaining reliable and reproducible data. The following are key considerations for studies involving this compound.

Animal Models

The choice of mouse strain will depend on the specific research question. For general toxicity and pharmacokinetic studies, outbred strains like CD-1 or Swiss Webster mice can be used. For efficacy studies, specific disease models are required.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory.

Route of Administration and Dosing

The route of administration for this compound will depend on its physicochemical properties and the desired therapeutic effect. Common routes include oral gavage (PO) and intraperitoneal (IP) injection. Dose-ranging studies should be performed to determine the maximum tolerated dose (MTD) and optimal therapeutic dose range.

Experimental Groups

A typical experimental design will include the following groups:

-

Vehicle Control: Animals receiving the vehicle used to dissolve or suspend this compound.

-

Positive Control: Animals receiving a known effective drug for the specific disease model.

-

This compound Treatment Groups: At least three dose levels (low, medium, and high) to assess dose-response relationships.

Anti-Inflammatory In Vivo Studies

Rationale and Hypothesized Signaling Pathway

Based on evidence from the related compound suberosin, it is hypothesized that this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Upon inflammatory stimuli, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may inhibit this process.

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

Experimental Models of Inflammation

-

Carrageenan-Induced Paw Edema: A model of acute inflammation.

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model to study systemic inflammatory responses.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Male or female BALB/c mice (6-8 weeks old).

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Grouping: Randomly divide mice into experimental groups (n=8-10 per group).

-

Treatment: Administer this compound (e.g., 10, 30, 100 mg/kg, PO or IP) or vehicle one hour before carrageenan injection. A positive control group receiving indomethacin (10 mg/kg, PO) should be included.

-

Induction of Edema: Inject 50 µL of 1% λ-carrageenan in saline into the sub-plantar surface of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h (Mean ± SEM) | Paw Volume (mL) at 2h (Mean ± SEM) | Paw Volume (mL) at 3h (Mean ± SEM) | Paw Volume (mL) at 4h (Mean ± SEM) | % Inhibition at 4h |

| Vehicle Control | - | 0 | ||||

| Indomethacin | 10 | |||||

| This compound | 10 | |||||

| This compound | 30 | |||||

| This compound | 100 |

Anticancer In Vivo Studies

Rationale and Hypothesized Signaling Pathways

Based on the known activities of other meroterpenoids, this compound is hypothesized to exert anticancer effects by inducing apoptosis and inhibiting cell proliferation through the modulation of the MAPK and STAT3 signaling pathways. The MAPK pathway is a key regulator of cell proliferation and survival, while the STAT3 pathway is often constitutively active in cancer cells, promoting their growth and survival.

Caption: Hypothesized Anticancer Signaling Pathways of this compound.

Experimental Models for Cancer

-

Syngeneic Tumor Models: Implantation of mouse tumor cells into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the compound, the tumor, and the host immune system.

-

Xenograft Tumor Models: Implantation of human tumor cells into immunodeficient mice (e.g., nude or SCID mice). This model is widely used to assess the efficacy of anticancer agents against human cancers.

Experimental Protocol: Xenograft Tumor Model

-

Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.

-

Animals: Female athymic nude mice (4-6 weeks old).

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Grouping: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 per group).

-

Treatment: Administer this compound (e.g., 25, 50, 100 mg/kg, PO or IP, daily or every other day) or vehicle. A positive control group receiving a standard chemotherapeutic agent (e.g., doxorubicin) should be included.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size. Monitor animal body weight and overall health throughout the study.

-

Tissue Collection: At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, western blotting, qPCR).

Data Presentation

Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | 0 | |

| Doxorubicin | 5 | ||

| This compound | 25 | ||

| This compound | 50 | ||

| This compound | 100 |

Body Weight Changes

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 ± SEM |

| Vehicle Control | - | |

| Doxorubicin | 5 | |

| This compound | 25 | |

| This compound | 50 | |

| This compound | 100 |

Experimental Workflow Diagram

Caption: General Experimental Workflow for In Vivo Studies of this compound.

Standard Operating Procedures (SOPs)

SOP 1: Oral Gavage in Mice

-

Materials: Appropriate size gavage needle (typically 20-22 gauge for adult mice), syringe, and the substance to be administered.

-

Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the depth of insertion to reach the stomach.

-

Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Administration: Once the needle is in the stomach, slowly administer the substance.

-

Withdrawal: Gently remove the needle in the same path it was inserted.

-

Monitoring: Observe the mouse for any signs of distress after the procedure.

SOP 2: Intraperitoneal (IP) Injection in Mice

-

Materials: 25-27 gauge needle, syringe, and the substance to be injected.

-

Restraint: Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen.

-

Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.

-

Injection: If no fluid is aspirated, inject the substance.

-

Withdrawal: Remove the needle and return the mouse to its cage.

-